molecular formula C22H19Cl2NO3 B1354589 Cypermethrin-beta CAS No. 1224510-29-5

Cypermethrin-beta

Cat. No. B1354589
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-FLXSOZOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04254052

Procedure details

A stirred mixture of sodium cyanide (18.1 g, 0.36 mole) and diazabicyclo[2.2.2]octane dihydrochloride (1.11 g, 0.006 mole) in 30 g of water was warmed to 40°. During a one hour period a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (77.6 g, 0.33 mole) and 3-phenoxybenzaldehyde (61.5 g, 0.3 mole) in 102 ml of n-heptane was added to the reaction mixture. After complete addition, the reaction mixture was stirred for 40 minutes and an additional 3.5 g (0.015 mole) of the acyl chloride added. The reaction mixture was stirred for an additional 40 minutes and then washed with 100 g of a 10% aqueous sodium carbonate solution and then water. The organic phase was separated from the mixture and the solvent removed by distillation under reduced pressure to give α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
diazabicyclo[2.2.2]octane dihydrochloride
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
3.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-]#N.[Na+].Cl.Cl.[N:6]12CCC(C[CH2:11]1)CN2.[Cl:14][C:15]([Cl:25])=[CH:16][CH:17]1[CH:19]([C:20](Cl)=[O:21])[C:18]1([CH3:24])[CH3:23].[O:26]([C:33]1[CH:34]=[C:35]([CH:38]=[CH:39][CH:40]=1)[CH:36]=[O:37])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>O.CCCCCCC>[Cl:14][C:15]([Cl:25])=[CH:16][CH:17]1[CH:19]([C:20]([O:37][CH:36]([C:11]#[N:6])[C:35]2[CH:38]=[CH:39][CH:40]=[C:33]([O:26][C:27]3[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=3)[CH:34]=2)=[O:21])[C:18]1([CH3:24])[CH3:23] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
18.1 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
diazabicyclo[2.2.2]octane dihydrochloride
Quantity
1.11 g
Type
reactant
Smiles
Cl.Cl.N12NCC(CC1)CC2
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
77.6 g
Type
reactant
Smiles
ClC(=CC1C(C1C(=O)Cl)(C)C)Cl
Name
Quantity
61.5 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Name
Quantity
102 mL
Type
solvent
Smiles
CCCCCCC
Step Three
Name
acyl chloride
Quantity
3.5 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 40°
ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an additional 40 minutes
Duration
40 min
WASH
Type
WASH
Details
washed with 100 g of a 10% aqueous sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated from the mixture
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC(=CC1C(C1C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04254052

Procedure details

A stirred mixture of sodium cyanide (18.1 g, 0.36 mole) and diazabicyclo[2.2.2]octane dihydrochloride (1.11 g, 0.006 mole) in 30 g of water was warmed to 40°. During a one hour period a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (77.6 g, 0.33 mole) and 3-phenoxybenzaldehyde (61.5 g, 0.3 mole) in 102 ml of n-heptane was added to the reaction mixture. After complete addition, the reaction mixture was stirred for 40 minutes and an additional 3.5 g (0.015 mole) of the acyl chloride added. The reaction mixture was stirred for an additional 40 minutes and then washed with 100 g of a 10% aqueous sodium carbonate solution and then water. The organic phase was separated from the mixture and the solvent removed by distillation under reduced pressure to give α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
diazabicyclo[2.2.2]octane dihydrochloride
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
3.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-]#N.[Na+].Cl.Cl.[N:6]12CCC(C[CH2:11]1)CN2.[Cl:14][C:15]([Cl:25])=[CH:16][CH:17]1[CH:19]([C:20](Cl)=[O:21])[C:18]1([CH3:24])[CH3:23].[O:26]([C:33]1[CH:34]=[C:35]([CH:38]=[CH:39][CH:40]=1)[CH:36]=[O:37])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>O.CCCCCCC>[Cl:14][C:15]([Cl:25])=[CH:16][CH:17]1[CH:19]([C:20]([O:37][CH:36]([C:11]#[N:6])[C:35]2[CH:38]=[CH:39][CH:40]=[C:33]([O:26][C:27]3[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=3)[CH:34]=2)=[O:21])[C:18]1([CH3:24])[CH3:23] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
18.1 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
diazabicyclo[2.2.2]octane dihydrochloride
Quantity
1.11 g
Type
reactant
Smiles
Cl.Cl.N12NCC(CC1)CC2
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
77.6 g
Type
reactant
Smiles
ClC(=CC1C(C1C(=O)Cl)(C)C)Cl
Name
Quantity
61.5 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Name
Quantity
102 mL
Type
solvent
Smiles
CCCCCCC
Step Three
Name
acyl chloride
Quantity
3.5 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 40°
ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an additional 40 minutes
Duration
40 min
WASH
Type
WASH
Details
washed with 100 g of a 10% aqueous sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated from the mixture
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC(=CC1C(C1C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04254052

Procedure details

A stirred mixture of sodium cyanide (18.1 g, 0.36 mole) and diazabicyclo[2.2.2]octane dihydrochloride (1.11 g, 0.006 mole) in 30 g of water was warmed to 40°. During a one hour period a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (77.6 g, 0.33 mole) and 3-phenoxybenzaldehyde (61.5 g, 0.3 mole) in 102 ml of n-heptane was added to the reaction mixture. After complete addition, the reaction mixture was stirred for 40 minutes and an additional 3.5 g (0.015 mole) of the acyl chloride added. The reaction mixture was stirred for an additional 40 minutes and then washed with 100 g of a 10% aqueous sodium carbonate solution and then water. The organic phase was separated from the mixture and the solvent removed by distillation under reduced pressure to give α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
diazabicyclo[2.2.2]octane dihydrochloride
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
3.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-]#N.[Na+].Cl.Cl.[N:6]12CCC(C[CH2:11]1)CN2.[Cl:14][C:15]([Cl:25])=[CH:16][CH:17]1[CH:19]([C:20](Cl)=[O:21])[C:18]1([CH3:24])[CH3:23].[O:26]([C:33]1[CH:34]=[C:35]([CH:38]=[CH:39][CH:40]=1)[CH:36]=[O:37])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>O.CCCCCCC>[Cl:14][C:15]([Cl:25])=[CH:16][CH:17]1[CH:19]([C:20]([O:37][CH:36]([C:11]#[N:6])[C:35]2[CH:38]=[CH:39][CH:40]=[C:33]([O:26][C:27]3[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=3)[CH:34]=2)=[O:21])[C:18]1([CH3:24])[CH3:23] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
18.1 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
diazabicyclo[2.2.2]octane dihydrochloride
Quantity
1.11 g
Type
reactant
Smiles
Cl.Cl.N12NCC(CC1)CC2
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
77.6 g
Type
reactant
Smiles
ClC(=CC1C(C1C(=O)Cl)(C)C)Cl
Name
Quantity
61.5 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Name
Quantity
102 mL
Type
solvent
Smiles
CCCCCCC
Step Three
Name
acyl chloride
Quantity
3.5 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 40°
ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an additional 40 minutes
Duration
40 min
WASH
Type
WASH
Details
washed with 100 g of a 10% aqueous sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated from the mixture
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC(=CC1C(C1C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.